molecular formula C19H22N6O B2355032 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176201-15-1

6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No. B2355032
CAS RN: 2176201-15-1
M. Wt: 350.426
InChI Key: RLUMRZJMYNWMPF-UHFFFAOYSA-N
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Description

The compound “6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . This compound is part of a larger class of compounds known as pyrrolo[2,3-d]pyrimidines . The molecular weight of this compound is 350.4 .

Scientific Research Applications

Topoisomerase II Inhibition

Compounds structurally related to "6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one" have been studied for their inhibitory activity against mammalian topoisomerase II (topo II), an enzyme critical for DNA replication and cell cycle progression. These inhibitors can induce DNA cleavage and possess in vitro cytotoxicity, which may have implications for cancer therapy (Wentland et al., 1993).

Antibacterial Activity

The synthesis and biological evaluation of new coumarin derivatives, including pyrimidinone and pyrrolopyrimidinone structures, have shown antimicrobial properties. These findings indicate the potential of such compounds to be developed as antibacterial agents, offering a new avenue for addressing antibiotic resistance (Al-Haiza et al., 2003).

Anti-angiogenic and DNA Cleavage Activities

Novel piperidine analogues have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds have shown significant effects in blocking the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays. This suggests their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Anticancer Activities

Research on 1,3-dialkylated-pyrimidin-2,4-diones has demonstrated that these compounds are active against a wide range of human tumor cell lines. The presence of specific substituents like piperidine/pyrrolidine at the end of the C-6 chain and benzoyl group at C-5 increases the anti-cancer activities of these molecules, highlighting the importance of molecular structure in medicinal chemistry (Singh & Paul, 2006).

properties

IUPAC Name

6-cyclopropyl-3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c26-17-9-16(14-1-2-14)23-12-25(17)10-13-4-7-24(8-5-13)19-15-3-6-20-18(15)21-11-22-19/h3,6,9,11-14H,1-2,4-5,7-8,10H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUMRZJMYNWMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=NC5=C4C=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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